molecular formula C34H38Cl4N4O4S2Zn B1425609 2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-) CAS No. 38656-51-8

2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-)

Cat. No.: B1425609
CAS No.: 38656-51-8
M. Wt: 838 g/mol
InChI Key: KCIBXAZYWVZCHR-UHFFFAOYSA-J
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Description

2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of the tetrachlorozincate anion adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) typically involves the diazotization of 2,5-diethoxy-4-[(4-methylphenyl)thio]aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to maintain the required low temperatures and to handle the potentially hazardous diazonium intermediates safely. The tetrachlorozincate anion is introduced by adding zinc chloride to the reaction mixture, resulting in the formation of the desired diazonium salt.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides.

    Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are valuable in dye chemistry.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed under acidic conditions.

Major Products Formed

    Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives of the original compound.

    Coupling Reactions: Azo compounds with various substituents depending on the coupling partner.

    Reduction Reactions: The corresponding aniline derivative.

Scientific Research Applications

Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) has several applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes and other complex organic molecules.

    Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.

    Medicine: Investigated for potential use in drug delivery systems and as intermediates in pharmaceutical synthesis.

    Industry: Utilized in the production of dyes, pigments, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action of Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, or reduction reactions, depending on the conditions and reagents used. The tetrachlorozincate anion stabilizes the diazonium cation, allowing for controlled reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, sulfate (11): Similar in structure but with a different counterion.

    Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, tetrafluoroborate (1-): Another similar compound with a different anion.

Uniqueness

The uniqueness of Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) lies in its specific anion, which imparts distinct chemical properties and reactivity. The tetrachlorozincate anion provides enhanced stability and allows for unique reaction pathways compared to other diazonium salts with different anions.

Properties

IUPAC Name

2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H19N2O2S.4ClH.Zn/c2*1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;;;;;/h2*6-11H,4-5H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIBXAZYWVZCHR-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.Cl[Zn-2](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl4N4O4S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38656-51-8
Record name Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-diethoxy-4-[(4-methylphenyl)thio]benzenediazonium tetrachlorozincate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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